Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate
Description
Properties
Molecular Formula |
C9H6O3S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
methyl 2-oxo-1,3-benzodithiole-5-carboxylate |
InChI |
InChI=1S/C9H6O3S2/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h2-4H,1H3 |
InChI Key |
OPLHWGCQPGOQES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-oxobenzo[d]dithiole-5-carboxylate generally involves:
- Formation of the 1,3-dithiole ring fused to a benzene ring.
- Introduction of the keto group at the 2-position.
- Esterification at the 5-position with a methyl group.
This is achieved by starting from appropriate dithiol precursors or benzenedithiol derivatives, followed by oxidation and esterification steps.
Preparation via Benzenedithiol and Metal Complex Intermediates
A well-documented method involves the use of 1,2-benzenedithiol as a starting material, which undergoes reaction with metal complexes to form the dithiole ring system. For example:
- Step 1: 1,2-Benzenedithiol is reacted with potassium tert-butoxide in acetonitrile to generate a reactive dithiolate intermediate.
- Step 2: This intermediate is then treated with platinum complexes such as Pt(4,4′-bipyridine)Cl₂ in dichloromethane under nitrogen atmosphere.
- Step 3: The reaction mixture is stirred at room temperature for extended periods (e.g., 11 hours).
- Step 4: The product is isolated by column chromatography and purified to yield the desired Methyl 2-oxobenzo[d]dithiole-5-carboxylate derivative as a crystalline solid.
Esterification and Oxidation Steps
The methyl ester group at the 5-position is typically introduced via esterification reactions using methylating agents or by starting from methyl-substituted precursors. Oxidation to the 2-oxo group can be achieved by controlled oxidation of the dithiole ring system.
- Esterification can be done by reacting the corresponding carboxylic acid or acid chloride with methanol under acidic or basic catalysis.
- Oxidation of the 1,3-dithiole ring to the 2-oxo derivative may involve mild oxidizing agents to avoid overoxidation or ring cleavage.
Summary Table of Preparation Methods
Research Findings and Characterization
- The synthesized Methyl 2-oxobenzo[d]dithiole-5-carboxylate is characterized by elemental analysis, mass spectrometry, and proton nuclear magnetic resonance (¹H NMR) spectroscopy.
- Yields typically range from moderate to high depending on the method and conditions.
- The compound serves as a ligand in coordination chemistry, especially in platinum-based complexes with potential applications in catalysis and photochemistry.
Chemical Reactions Analysis
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, amides, and esters.
Scientific Research Applications
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate with structurally related compounds from the evidence:
Key Observations:
Heterocyclic Core Differences :
- The target compound’s dithiole ring (S atoms) contrasts with dioxole (O atoms, ) and oxazole (N and O, ). Sulfur’s larger atomic size and polarizability may enhance lipophilicity and alter electronic properties compared to oxygen analogs.
- The 2-oxo group in the target compound introduces a ketone, absent in dioxole derivatives from and . This group can participate in hydrogen bonding or serve as a reactive site for further functionalization.
Substituent Effects :
- Ester vs. Carboxylic Acid : The target’s methyl ester (5-carboxylate) differs from the carboxylic acid in , likely improving membrane permeability but reducing water solubility.
- Halogen Substitution : The bromine in increases molar mass and may enable cross-coupling reactions (e.g., Suzuki), a feature absent in the target compound.
Physical and Chemical Properties
While direct data for the target compound is unavailable, predictions can be made based on analogs:
- Boiling Point : The brominated dioxole ester has a predicted boiling point of 325.1°C, higher than typical esters due to bromine’s mass. The target compound’s boiling point may be lower (~250–300°C) due to the absence of heavy halogens.
- Density : Sulfur’s presence in the dithiole ring could increase density compared to dioxole derivatives (e.g., 1.674 g/cm³ for vs. ~1.8 g/cm³ estimated for the target).
- Reactivity : The dithiole ring’s sulfur atoms may confer redox activity, unlike the more inert dioxole or oxazole rings .
Biological Activity
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H8O3S2
- Molecular Weight : 240.30 g/mol
- IUPAC Name : Methyl 2-oxo-2,3-dihydrobenzo[d][1,3]dithiole-5-carboxylate
Antidiabetic Activity
Recent studies have demonstrated the potential of this compound as an antidiabetic agent. In vitro assays have shown that this compound inhibits α-amylase activity, a key enzyme involved in carbohydrate metabolism. The inhibition of α-amylase can lead to reduced glucose absorption and lower blood sugar levels.
Table 1: Inhibition of α-Amylase by this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.85 |
| Acarbose (standard) | 2.593 |
In vivo studies using diabetic mouse models have reported significant reductions in blood glucose levels after administration of this compound, indicating its potential for diabetes management .
Anticancer Activity
The anticancer properties of this compound have been investigated across various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects against several types of cancer cells while maintaining a favorable safety profile towards normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 26 |
| MCF7 (breast) | 35 |
| A549 (lung) | 40 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further studies are warranted to elucidate the detailed pathways involved.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests reveal its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Case Studies
- Antidiabetic Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing blood glucose levels in streptozotocin-induced diabetic mice. The results showed a decrease from an average of 252.2 mg/dL to 173.8 mg/dL after treatment .
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that this compound had minimal effects on normal human cell lines while demonstrating significant cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
